molecular formula C27H24ClF3N2O4 B2695671 3-(4-chlorophenyl)-9-[(pyridin-4-yl)methyl]-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol CAS No. 1351600-09-3

3-(4-chlorophenyl)-9-[(pyridin-4-yl)methyl]-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol

Cat. No. B2695671
CAS RN: 1351600-09-3
M. Wt: 532.94
InChI Key: XUGQYOMWJQEHMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-9-[(pyridin-4-yl)methyl]-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol is a useful research compound. Its molecular formula is C27H24ClF3N2O4 and its molecular weight is 532.94. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity A series of chromeno[4,3-b]pyridine derivatives has been synthesized and assessed for their anticancer activities, particularly against breast cancer cell lines (MCF-7). Docking studies and molecular docking simulations were conducted to evaluate the interaction and binding energies of these compounds, which highlighted the oxolone moiety as crucial for effective interaction. These compounds, including variations such as 2a, 2b, and 3, showed significant activity towards the breast cancer cell line, with their structures confirmed by various spectroscopic methods (Ghada E. Abd El Ghani, M. A. Elmorsy, & Mona E. Ibrahim, 2022).

Reactivity and Compound Formation Research has been conducted on the reactivity of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide, leading to the formation of various compounds upon refluxing in pyridine or ethanol. This showcases the compound's potential in creating diverse chemical structures, thereby opening avenues for further chemical and pharmacological studies (Вячеслав Я. Сосновских et al., 2018).

Derivative Formation for Chemical Analysis In another study, 9-amino-7-(4-chlorophenyl)-6-oxo-6H,7H-pyrano[3,2-c]chromene-8-carbonitrile reacted with various compounds to produce pyrido[3′,2′:5,6]-, [3,1]Oxazino[5′,4′:5,6]-, pyrimidino[5′,4′:5,6]-, and pyrrolo[3′,2′:5,6] pyrano[3,2-c]chromene derivatives. The study not only focused on the synthesis of these derivatives but also discussed their alkylation, acylation, and hydrazinolysis, providing a foundation for future research on the chemical properties and potential applications of these derivatives (M. Mahmoud et al., 2007).

Novel Heteroannulated Compounds Synthesis Efforts to synthesize novel heteroannulated compounds containing chromenopyridopyrimidines have been successful, showcasing the potential of these compounds in antimicrobial applications. The synthesis process involved reactions with mono-electrophilic and 1,2-bielectrophilic reagents, leading to the production of compounds with variable inhibitory effects against tested microorganisms. This highlights the compound's versatility and potential in developing new antimicrobial agents (Esam S Allehyani, 2022).

properties

IUPAC Name

3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClF3N2O3.C3H8O/c25-16-3-1-15(2-4-16)20-21(31)17-5-6-19-18(22(17)33-23(20)24(26,27)28)12-30(13-32-19)11-14-7-9-29-10-8-14;1-3(2)4/h1-10H,11-13H2;3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGQYOMWJQEHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O.C1C2=C(C=CC3=C2OC(=C(C3=O)C4=CC=C(C=C4)Cl)C(F)(F)F)OCN1CC5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClF3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-9-[(pyridin-4-yl)methyl]-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol

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